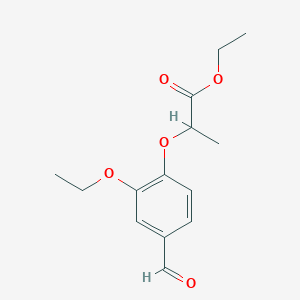

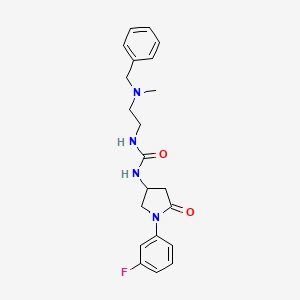

![molecular formula C22H17ClN2OS2 B2496852 3-烯丙基-2-((4-氯苄基)硫基)-6-苯基噻吩[2,3-d]嘧啶-4(3H)-酮 CAS No. 503432-23-3](/img/structure/B2496852.png)

3-烯丙基-2-((4-氯苄基)硫基)-6-苯基噻吩[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, typically involves multi-component reactions that allow for step economy and reduced catalyst loading. A green approach for synthesizing this pharmacophore class involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, characterized by its step economy and ease of purification (Shi et al., 2018).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structure of thienopyrimidinone derivatives. These compounds typically feature a thienopyridine core that is almost planar, indicating a strong conjugation system within the molecule. The crystallographic analysis reveals how intramolecular hydrogen bonds contribute to the stability of these compounds (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including cycloaddition and nucleophilic substitution, leading to a wide range of derivatives. These reactions are pivotal for the synthesis of complex molecular architectures from simpler precursors. For example, allyl-substituted amino diaza butadienes undergo [4+2] cycloadditions to yield novel pyrimidinone derivatives (Sharma & Mahajan, 1997).

科学研究应用

合成和抗肿瘤活性

研究人员合成了一系列新颖的6-苯基噻吩[3,2-d]嘧啶衍生物,对包括乳腺、宫颈和结肠癌细胞在内的几种人类癌细胞系表现出强大的抗癌活性。这些化合物是通过对基硫代噻吩[2,3-d]嘧啶-4(3H)-酮结构进行改造而衍生出来的,在某些情况下已经证明其疗效与阿霉素相当(Hafez & El-Gazzar, 2017)。

电子和光学探索

另一项研究聚焦于噻吩嘧啶衍生物的结构参数、电子、线性和非线性光学性质。通过密度泛函理论(DFT)和时间相关DFT(TDDFT),研究揭示了这些化合物在非线性光学(NLO)和光电子领域的潜在应用,突显了这些分子的显著NLO特性(Hussain et al., 2020)。

抗HIV活性

一项关于噻唑嘧啶-7-酮的研究发现,这些化合物与噻吩[2,3-d]嘧啶-4(3H)-酮在结构上有关,某些衍生物对HIV-1具有活性,展示了这些化合物被开发成新型抗病毒药物的潜力(Danel, Pedersen, & Nielsen, 1998)。

光谱表征和DFT研究

对新型茚噻唑嘧啶系统的光谱表征和DFT研究有助于理解这类化合物的电子结构和反应性。这些研究对设计具有特定生物活性的分子至关重要(Gupta & Chaudhary, 2014)。

抗逆转录病毒活性

已经研究了2-硫代嘧啶-4(1H)-酮衍生物作为非核苷类HIV-1逆转录酶抑制剂的潜力,其中几种化合物对HIV-1表现出中等到良好的活性。这项研究强调了噻吩嘧啶衍生物在抗逆转录病毒疗法中的治疗潜力(Khalifa & Al-Omar, 2014)。

作用机制

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach and interact with its bacterial targets effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the bacterial population . This can help to control the spread of tuberculosis and reduce the severity of the disease.

属性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS2/c1-2-12-25-21(26)18-13-19(16-6-4-3-5-7-16)28-20(18)24-22(25)27-14-15-8-10-17(23)11-9-15/h2-11,13H,1,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIJFUZNRAMMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

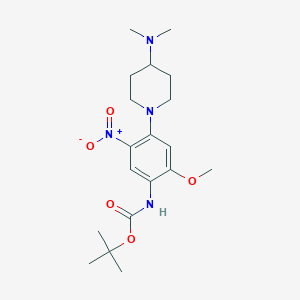

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

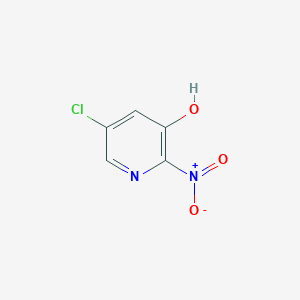

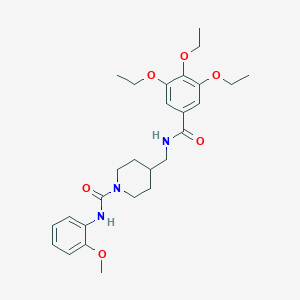

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

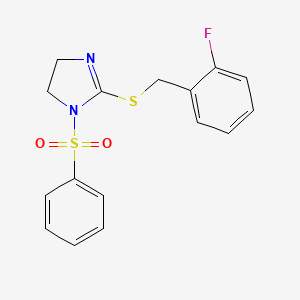

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)

![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

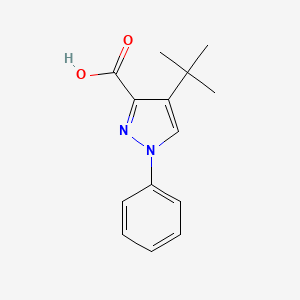

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)